molecular formula C19H24BrNO4 B385223 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005085-26-6

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B385223
CAS RN: 1005085-26-6
M. Wt: 410.3g/mol
InChI Key: AIRKOCWUHPLTJO-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common structural motif found in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the bicyclo[2.2.1]heptane core can be synthesized via a formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The bicyclo[2.2.1]heptane core is a seven-membered ring with two bridgehead carbons .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bicyclic Carboxamides : The synthesis of bicyclic carboxamides, including compounds with similar structures to the one , often involves reactions that yield complex bicyclic structures. These reactions may include Grignard reactions, cycloadditions, and nucleophilic substitutions, providing insights into synthetic routes that could potentially apply to the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (Yi‐Min Cai et al., 2005).

  • Cyclic Carbene Intermediates : Research on cyclic carbene intermediates, such as those generated from bromo-substituted compounds, highlights the potential for these intermediates to participate in a variety of organic reactions. This suggests the possibility of using similar strategies in the synthesis or functionalization of compounds like 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (Eva Hanzlová et al., 2014).

Potential Applications

  • Organic Synthesis : The study of reactions and synthetic routes involving bicyclic compounds provides valuable knowledge for the development of novel organic synthesis methodologies. This includes the creation of complex molecular architectures, which are relevant for the synthesis of natural products, pharmaceuticals, and advanced materials (Mahmud M. Hussain & P. Walsh, 2014).

  • Pharmaceutical Chemistry : While direct applications in medicinal chemistry were not identified in the literature, the study of structurally related compounds and their biological activities can inform the potential pharmaceutical applications of 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. The exploration of its reactivity and interactions with biological targets could lead to the discovery of new therapeutic agents.

  • Materials Science : The chemical functionality present in the compound suggests its potential utility in materials science, particularly in the synthesis of polymers or as a functional monomer in polymerization reactions. The sulfonic acid group, in particular, could render the compound water-soluble, making it a candidate for the development of novel water-soluble polymers (D. Cha, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

The compound interacts with its targets by opening the KCNQ2 and KCNQ4 potassium channels . This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating the electrical signaling.

Biochemical Pathways

The opening of KCNQ2 and KCNQ4 potassium channels affects the potassium ion flow across the cell membrane . This action influences various downstream effects, including the regulation of neuronal excitability, neurotransmitter release, and signal transduction.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of neuronal excitability and modulation of electrical signaling . These effects could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by neuronal hyperexcitability.

properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO4/c1-17(2)18(3)8-9-19(17,14(20)15(18)22)16(23)21-12-7-6-11(24-4)10-13(12)25-5/h6-7,10,14H,8-9H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRKOCWUHPLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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